molecular formula C21H44 B098651 2,6,10,14-Tetramethylheptadecane CAS No. 18344-37-1

2,6,10,14-Tetramethylheptadecane

Cat. No. B098651
CAS RN: 18344-37-1
M. Wt: 296.6 g/mol
InChI Key: CIGFWENQAXVDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2,6,10,14-Tetramethylheptadecane is C21H44 . It has a molecular weight of 296.5741 . The structure contains a total of 64 bonds, including 20 non-H bonds and 14 rotatable bonds .

Scientific Research Applications

1. Environmental Biomarker Analysis

  • 2,6,10,14-Tetramethylhexadecane, closely related to 2,6,10,14-Tetramethylheptadecane, has been identified as a significant hydrocarbon biomarker for archaea in geological environments. The separation and analysis of this compound, along with its isomers, provide essential geochemical information. This is particularly relevant in the field of organic geochemistry, where understanding the synthesis and stereochemistry of these biomarkers is crucial (Huang & Armstrong, 2009).

2. Chemical Vapor Deposition Research

  • In the field of materials science, compounds related to 2,6,10,14-Tetramethylheptadecane are used in metalorganic chemical vapor deposition (MOCVD). This process is crucial for developing thin films of materials, often used in semiconductor manufacturing and related industries. The thermal stability and sublimation properties of these compounds are significant factors in this process (Gardiner et al., 1991).

3. Biodegradation and Metabolism Studies

  • Biodegradation research involves understanding how various organisms metabolize compounds like 2,6,10,14-Tetramethylheptadecane. For instance, studies on Mycobacterium ratisbonense strain SD4 show that it can degrade phytane, a compound closely related to 2,6,10,14-Tetramethylheptadecane, under nitrogen-starved conditions. This research is critical in environmental microbiology, particularly in understanding the microbial degradation of hydrocarbons (Silva, Grossi, & Alvarez, 2007).

4. Geochemical Maturation Studies

  • Understanding the geochemical maturation of hydrocarbons like 2,6,10,14-Tetramethylhexadecane (a compound similar to 2,6,10,14-Tetramethylheptadecane) is another area of interest. This involves studying the isomerization and alteration of such compounds under varying thermal conditions, which is essential in petroleum geology and the study of fossil fuel formation (Patience, Yon, Ryback, & Maxwell, 1980).

5. Hydrocracking Reaction Pathways

  • In petrochemical engineering, understanding the hydrocracking reaction pathways of molecules like 2,6,10,14-Tetramethylpentadecane (related to 2,6,10,14-Tetramethylheptadecane) is vital. This research informs the development of catalysts and processes for breaking down complex hydrocarbons into simpler molecules, which is a critical step in refining crude oil (Burnens et al., 2011).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,6,10,14-tetramethylheptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44/c1-7-11-19(4)14-9-15-21(6)17-10-16-20(5)13-8-12-18(2)3/h18-21H,7-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGFWENQAXVDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880746
Record name heptadecane, 2,6,10,14-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,10,14-Tetramethylheptadecane

CAS RN

18344-37-1
Record name 2,6,10,14-Tetramethylheptadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18344-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,10,14-Tetramethylheptadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018344371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name heptadecane, 2,6,10,14-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6,10,14-Tetramethylheptadecane
Reactant of Route 2
Reactant of Route 2
2,6,10,14-Tetramethylheptadecane
Reactant of Route 3
Reactant of Route 3
2,6,10,14-Tetramethylheptadecane
Reactant of Route 4
2,6,10,14-Tetramethylheptadecane
Reactant of Route 5
Reactant of Route 5
2,6,10,14-Tetramethylheptadecane
Reactant of Route 6
Reactant of Route 6
2,6,10,14-Tetramethylheptadecane

Citations

For This Compound
144
Citations
K Nakajima, A Sato, Y Takahara… - Agricultural and Biological …, 1985 - Taylor & Francis
Rhodococcus sp. BPM 1613, a pristane oxidizing microorganism, grows on isoprenoid hydrocarbons such as phytane (2,6,10,14-tetramethylhexadecane), norpristane (2,6,10-…
Number of citations: 43 www.tandfonline.com
JJ Cummins, WE Robinson - Journal of Chemical & Engineering …, 1964 - ACS Publications
Normal and isopreniod paraffins were identified in a bitumen obtained from Colorado oil shale. The identified n-paraffins represented 1.0 precentof the total bitumen and ranged from …
Number of citations: 101 pubs.acs.org
VE Modzeleski, WD MacLeod, B Nagy - Analytical Chemistry, 1968 - ACS Publications
The occurrence of trace quantities of alkanes in Recent sediments and in sedimentary rocks has been known for several years, and the pertinent information in this connection has even …
Number of citations: 17 pubs.acs.org
ED McCarthy, W Van Hoeven, M Calvin - Tetrahedron Letters, 1967 - Elsevier
University of California, Berkeley, California (Received in USA 26 June 1967) The saturated isoprenoid alkanes, pristane (Cl,) and phytane (C26), have been isolated and identified in …
Number of citations: 18 www.sciencedirect.com
OU Igwe, SP Offiong - International Journal of Chemical and …, 2015 - iscientific.org
Trail pheromones were extracted with petroleum ether from the cuticular abdominal glands of tropical fire ant (Solenopsis geminata) and sixteen pheromonal compounds were …
Number of citations: 5 www.iscientific.org
NU Rehman, JN Alsabahi, T Alam, A Khan… - Journal of Essential …, 2022 - Taylor & Francis
The essential oils (EOs) of the stem (SEO) and leaves (LEO) of Zygophyllum qatarense were analysed by GC/MS. Seventeen compounds comprising 94.0% of the total oil composition …
Number of citations: 2 www.tandfonline.com
AF Shlyakhov, RI Koreshkova, MS Telkova - Journal of Chromatography A, 1975 - Elsevier
The retention indices of ten isoprenoid alkanes on Apiezon L, SE-30 and diethylene glycol adipate polyester cross-linked with pentaerythritol at different temperatures have been …
Number of citations: 15 www.sciencedirect.com
AJ Vella, G Holzer - Organic geochemistry, 1992 - Elsevier
Alkanes having unusual saturated isoprenoidal and methyl-branched structures have been isolated from the bitumen of several sediments. The methanogenic biomarkers 2,6,10,15,19-…
Number of citations: 14 www.sciencedirect.com
HL Ten Haven, JW De Leeuw… - Geological Society …, 1988 - lyellcollection.org
In this study the saturated and aromatic hydrocarbon fractions of a marl sample from a Messinian (late Micoene) evaporitic basin located in the northern Apennines, and four oils, Rozel …
Number of citations: 445 www.lyellcollection.org
DD Fazullin, GV Mavrin, IG Shaikhiev - Petroleum Chemistry, 2017 - Springer
The processing of discharge cutting fluids by membrane methods yields a concentrate consisting of petroleum products and surfactants. A gas chromatography–mass spectrometry …
Number of citations: 8 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.